molecular formula C8H13BrN2 B13171249 4-(3-bromopropyl)-1-ethyl-1H-pyrazole

4-(3-bromopropyl)-1-ethyl-1H-pyrazole

Cat. No.: B13171249
M. Wt: 217.11 g/mol
InChI Key: FZCIEEFDEDJFGQ-UHFFFAOYSA-N
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Description

4-(3-Bromopropyl)-1-ethyl-1H-pyrazole is an organic compound belonging to the class of pyrazoles, which are five-membered heterocyclic compounds containing three nitrogen and two carbon atoms. This compound is a white crystalline solid, soluble in water, alcohols, and other organic solvents. It has a melting point of 97-99°C and a boiling point of 243-245°C.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-bromopropyl)-1-ethyl-1H-pyrazole typically involves the reaction of 1-ethyl-1H-pyrazole with 1,3-dibromopropane under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Bromopropyl)-1-ethyl-1H-pyrazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrazole derivatives.

    Addition Reactions: It can participate in addition reactions with alkenes and alkynes.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Addition Reactions: Catalysts like palladium or platinum in the presence of hydrogen gas.

Major Products:

    Nucleophilic Substitution: Formation of substituted pyrazoles.

    Oxidation: Formation of pyrazole N-oxides.

    Addition Reactions: Formation of alkylated pyrazoles.

Scientific Research Applications

4-(3-Bromopropyl)-1-ethyl-1H-pyrazole has a variety of applications in scientific research, including:

    Organic Synthesis: Used as a reagent in the synthesis of other organic compounds.

    Catalysis: Acts as a catalyst in the polymerization of cyclic ethers.

    Biological Research: Investigated for its potential antibacterial and DNA photocleavage activities.

    Materials Science: Studied for its potential as a corrosion inhibitor.

    Medicinal Chemistry: Explored for its anticancer activity.

Mechanism of Action

The mechanism of action of 4-(3-bromopropyl)-1-ethyl-1H-pyrazole involves its interaction with various molecular targets. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, forming a new bond with the pyrazole ring. In biological applications, the compound may interact with cellular components, leading to antibacterial or anticancer effects through mechanisms such as DNA cleavage or inhibition of cellular enzymes .

Comparison with Similar Compounds

  • 4-(3-Bromopropyl)-3,5-dimethyl-1H-pyrazole
  • 1-(3-Bromopropyl)-3,5-dimethyl-1H-pyrazole
  • 4-(3-Bromopropyl)-1-methyl-1H-pyrazole

Comparison: 4-(3-Bromopropyl)-1-ethyl-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which influences its reactivity and applications. Compared to its dimethyl and methyl analogs, it may exhibit different physical properties and reactivity profiles, making it suitable for specific synthetic and research applications .

Properties

Molecular Formula

C8H13BrN2

Molecular Weight

217.11 g/mol

IUPAC Name

4-(3-bromopropyl)-1-ethylpyrazole

InChI

InChI=1S/C8H13BrN2/c1-2-11-7-8(6-10-11)4-3-5-9/h6-7H,2-5H2,1H3

InChI Key

FZCIEEFDEDJFGQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)CCCBr

Origin of Product

United States

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